N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-cyanobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bithiophene is an organic compound and is the most common of the three isomers with formula (C4H3S)2 . It is a colorless solid, although commercial samples are often greenish . The compound is typically prepared by cross-coupling starting from 2-halothiophenes .
Synthesis Analysis
2,2’-Bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT .
Molecular Structure Analysis
The molecular structure of 2,2’-bithiophene has been determined through various spectral analyses . The two rings in 2,2’-bithiophene are coplanar .
Chemical Reactions Analysis
Bithiophene derivatives, such as bromo- and iodobithiophene, 5-trialkylstannyl-2,2’-bithiophene, 5-ethynyl-2,2’-bithiophene, 2,2’-bithiophene-5-boronic acid and its esters, and (2,2’-bithiophen-5-yl)magnesium bromide, are frequently used .
Physical And Chemical Properties Analysis
2,2’-Bithiophene has a molar mass of 166.26 g/mol . It has a melting point of 31.1 °C and a boiling point of 260 °C .
Scientific Research Applications
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-cyanobenzamide has potential applications in a variety of scientific research areas. In biochemistry, this compound can be used to study the structure and function of proteins and other biomolecules. In physiology, this compound can be used to study the effects of drugs on the body, as well as the mechanisms of action of various drugs. In drug delivery, this compound can be used to deliver drugs to specific targets in the body, increasing the effectiveness of drug treatments.
Mechanism of Action
Target of Action
The primary target of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-cyanobenzamide is related to its role as a hole transport material (HTM) in perovskite solar cells (PSCs) . The compound is based on the 2,2’-bithiophene core , which is known for its excellent charge mobility and stability .
Mode of Action
The compound interacts with its targets by facilitating the transport of holes (positive charges) in PSCs . This is achieved through its unique electronic, photophysical, and photovoltaic properties . The compound’s structure, particularly the 2,2’-bithiophene core, allows for efficient charge transport, which is crucial for the performance of PSCs .
Biochemical Pathways
Its function is more related to the physics of charge transport in electronic devices .
Pharmacokinetics
Instead, properties like electronic conductivity, band gap, and charge mobility are more relevant .
Result of Action
The result of the compound’s action is an enhancement in the performance of PSCs . It achieves this by lowering the band gap and increasing the maximum wavelength (λ max) compared to the model molecule . This leads to higher power conversion efficiencies (PCEs) in the designed PSCs .
Advantages and Limitations for Lab Experiments
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-cyanobenzamide has a range of advantages for laboratory experiments. It is a highly versatile compound, with a range of potential applications in scientific research. It is also relatively easy to synthesize and purify, making it ideal for use in laboratory experiments. However, this compound has some limitations for laboratory experiments. It is a highly reactive compound, and can be difficult to work with in some laboratory conditions. Additionally, this compound is a relatively new compound, and its full range of potential applications is still being explored.
Future Directions
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-cyanobenzamide has potential applications in a range of scientific research areas, and there are a number of possible future directions for research. In biochemistry, this compound can be used to study the structure and function of proteins and other biomolecules. In physiology, this compound can be used to study the effects of drugs on the body, as well as the mechanisms of action of various drugs. In drug delivery, this compound can be used to deliver drugs to specific targets in the body, increasing the effectiveness of drug treatments. Additionally, this compound can be used to study the interactions between drugs and other molecules in the body, as well as the effects of drugs on the body. Finally, this compound can be used to study the effects of environmental factors on the body, as well as the effects of different drugs on the body.
Synthesis Methods
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-cyanobenzamide is synthesized using a three-step process. The first step involves the synthesis of 2,2'-bithiophene-5-yl ethyl ether (BTE) from 2-bromo-5-ethylaniline, bithiophene and sodium ethoxide. The second step involves the reaction of BTE with 3-cyanobenzonitrile in the presence of a base and a catalyst to form this compound. The third step involves the purification of the this compound by recrystallization.
Safety and Hazards
Properties
IUPAC Name |
3-cyano-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS2/c19-12-13-3-1-4-14(11-13)18(21)20-9-8-15-6-7-17(23-15)16-5-2-10-22-16/h1-7,10-11H,8-9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTIYUHKZZAYHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCCC2=CC=C(S2)C3=CC=CS3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.